molecular formula C14H22BN3O3 B13879328 N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide

Cat. No.: B13879328
M. Wt: 291.16 g/mol
InChI Key: UILAQZNYXCICQH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a dioxaborolane moiety

Preparation Methods

The synthesis of N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the dioxaborolane group: This step involves the reaction of the pyrazole derivative with a boronic acid or boronate ester, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Due to its unique structural features, the compound is of interest in the design and development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to the discovery of new therapeutic targets.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The dioxaborolane moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropyl group and pyrazole ring contribute to the compound’s overall stability and reactivity, allowing it to effectively engage with its targets.

Comparison with Similar Compounds

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-7-16-18(8-10)9-12(19)17-11-5-6-11/h7-8,11H,5-6,9H2,1-4H3,(H,17,19)

InChI Key

UILAQZNYXCICQH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NC3CC3

Origin of Product

United States

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